molecular formula C20H11ClN2O4 B2916893 9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 166659-01-4

9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2916893
CAS No.: 166659-01-4
M. Wt: 378.77
InChI Key: IGDPXZACBPFSDV-UHFFFAOYSA-N
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Description

9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic compound characterized by its unique tricyclic structure. This compound features a chloro-nitrophenyl group attached to an azatricyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. The initial step often includes the nitration of a chlorinated aromatic compound to introduce the nitro group. Subsequent steps involve cyclization reactions to form the tricyclic structure. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2-chloro-5-nitrophenol

Uniqueness

Compared to similar compounds, 9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9400^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione stands out due to its tricyclic structure, which imparts unique chemical and biological properties

Biological Activity

The compound 9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that might include nitration, chlorination, and cyclization processes to construct the intricate tricyclic structure. The specific synthetic routes can vary based on the desired yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A study evaluated the antimicrobial activity of various derivatives against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The most active compounds showed minimum inhibitory concentration (MIC) values as low as 0.21 μM against these bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Case Study 2 : In a screening involving the NCI60 cell lines panel, derivatives of similar structures demonstrated notable cytotoxicity against various cancer cell lines including gastric and breast cancer cells. One derivative exhibited GI50 values of 1.57 μM against certain cancer types .

Enzyme Inhibition

Another area of interest is the enzyme inhibition capabilities of this compound:

  • Case Study 3 : Compounds with similar structural motifs have been shown to inhibit key enzymes involved in bacterial resistance mechanisms and cancer progression. For example, strong inhibitory activity against urease was reported in several synthesized derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds:

Structural Feature Biological Activity
Chloro Group Enhances antimicrobial potency
Nitro Group Contributes to cytotoxic effects
Tricyclic Framework Essential for enzyme binding interactions

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with target proteins:

  • Compounds were docked against enzymes such as DNA gyrase and MurD, revealing critical interactions that underpin their biological activities. The binding energies were comparable to known antibiotics like ciprofloxacin .

Properties

IUPAC Name

6-(2-chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDPXZACBPFSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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